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Introduction: Methyl 5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic

building block that has garnered significant attention in the field of medicinal chemistry. Its

unique structural features, comprising a pyridine ring substituted with a bromine atom and a

methyl carboxylate group, render it a versatile starting material for the synthesis of a diverse

array of biologically active molecules. The bromine atom at the 5-position serves as a

convenient handle for various cross-coupling reactions, enabling the introduction of diverse

substituents, while the methyl carboxylate at the 2-position can be readily modified to introduce

further chemical diversity. This application note will delve into the utility of methyl 5-
bromopyridine-2-carboxylate as a key intermediate in the synthesis of potent kinase

inhibitors, with a focus on providing detailed experimental protocols and showcasing its role in

the development of targeted therapeutics.

Application in the Synthesis of Pan-PIM Kinase
Inhibitor AZD1208
A prominent example highlighting the utility of methyl 5-bromopyridine-2-carboxylate
derivatives is in the synthesis of AZD1208, a potent and orally bioavailable pan-PIM kinase

inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are

frequently overexpressed in various hematological malignancies and solid tumors, making

them attractive targets for cancer therapy. AZD1208 has demonstrated efficacy in preclinical

models of acute myeloid leukemia (AML).[1][2]
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The synthesis of AZD1208 showcases two powerful palladium-catalyzed cross-coupling

reactions, a Suzuki coupling and a Buchwald-Hartwig amination, to construct the core structure

of the inhibitor. The pyridine ring of the initial building block forms a central part of the final

molecule.

Biological Activity of AZD1208
AZD1208 exhibits potent inhibitory activity against all three PIM kinase isoforms. The half-

maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase Target IC50 (nM)

PIM1 0.4

PIM2 5.0

PIM3 1.9

Table 1: In vitro inhibitory activity of AZD1208

against PIM kinases.[3][4]

Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a key

intermediate in the preparation of AZD1208, starting from methyl 5-bromopyridine-2-
carboxylate. This is followed by the subsequent transformation to the final active molecule.

Step 1: Suzuki Coupling
This reaction couples the pyridine core with a pyrazole moiety, a common structural motif in

kinase inhibitors.
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Diagram 1: Suzuki Coupling Reaction Workflow

Protocol:

A mixture of methyl 5-bromopyridine-2-carboxylate (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq), and potassium

carbonate (K2CO3) (3.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and

heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. The

reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room

temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is then purified by

column chromatography on silica gel to afford methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-

pyrazol-4-yl)picolinate.

Expected Yield: 75-90%

Step 2: Amide Formation
The methyl ester is converted to the primary amide, a key functional group for interaction with

the target kinase.
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Diagram 2: Amide Formation via Ammonolysis

Protocol:

Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate (1.0 eq) is dissolved in

methanol, and a concentrated aqueous solution of ammonia (excess) is added. The mixture is

heated in a sealed vessel at 70-90 °C for 12-24 hours. The reaction is monitored by TLC or LC-

MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure. The resulting solid is collected, washed with water and a cold non-polar solvent (e.g.,

diethyl ether or hexane), and dried to give 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-

yl)picolinamide.

Expected Yield: 80-95%

Step 3: Buchwald-Hartwig Amination
This final step introduces the aminopyrimidine moiety to complete the synthesis of AZD1208.

5-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide

Pd2(dba)3
Xantphos
Cs2CO3
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Diagram 3: Buchwald-Hartwig Amination Reaction

Protocol:

A mixture of 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (1.0 eq), 4-

aminopyrimidine-5-carboxamide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

(0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs2CO3) (2.5 eq) in anhydrous 1,4-

dioxane is degassed and heated under an inert atmosphere at 100-120 °C for 8-16 hours. The

reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled,

filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance

liquid chromatography (HPLC) to afford AZD1208.

Expected Yield: 40-60%

Conclusion
Methyl 5-bromopyridine-2-carboxylate and its derivatives are invaluable building blocks in

medicinal chemistry, providing a versatile platform for the synthesis of complex, biologically

active molecules. The synthesis of the pan-PIM kinase inhibitor AZD1208 serves as a

compelling example of its application, utilizing robust and efficient cross-coupling

methodologies to construct a potent anti-cancer agent. The detailed protocols provided herein

offer a practical guide for researchers and scientists engaged in drug discovery and

development, showcasing the strategic importance of this heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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